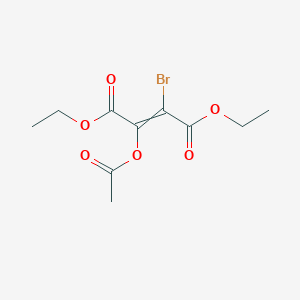![molecular formula C18H16N2O B12577323 2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)- CAS No. 642084-04-6](/img/structure/B12577323.png)
2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group and a biphenyl group linked through a methoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- typically involves the reaction of 2-aminopyridine with a biphenyl derivative. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with a biphenylmethoxy halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and alkylating agents are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: A simpler analog with only an amino group on the pyridine ring.
3-Methyl-2-pyridinamine: A methyl-substituted derivative.
N-([1,1’-biphenyl]-4-ylmethyl)-2-pyridinamine: A similar compound with a different substitution pattern on the biphenyl group
Uniqueness
2-Pyridinamine, 3-([1,1’-biphenyl]-2-ylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the biphenyl group linked through a methoxy bridge enhances its potential interactions with biological targets and its utility in various applications .
Propiedades
Número CAS |
642084-04-6 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
3-[(2-phenylphenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C18H16N2O/c19-18-17(11-6-12-20-18)21-13-15-9-4-5-10-16(15)14-7-2-1-3-8-14/h1-12H,13H2,(H2,19,20) |
Clave InChI |
ZQXGWGKYHFNQMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=C(N=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)

![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)


methanone](/img/structure/B12577317.png)

![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
